molecular formula C29H42FN3O6SSi B13400790 Methyl 7-[4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonylamino)pyrimidine-5-yl]-(3R)-3-(tert-butyldimethylsilyloxy)-5-oxo-(6E)-heptanoate

Methyl 7-[4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonylamino)pyrimidine-5-yl]-(3R)-3-(tert-butyldimethylsilyloxy)-5-oxo-(6E)-heptanoate

Cat. No.: B13400790
M. Wt: 607.8 g/mol
InChI Key: MQGVAZIDAZIVGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a key synthetic intermediate in the production of rosuvastatin calcium, a statin used to treat hypercholesterolemia . Its structure includes a pyrimidine core substituted with a 4-fluorophenyl group, an isopropyl group, and a methylsulfonylamino moiety. The heptenoate side chain features a tert-butyldimethylsilyl (TBS) protecting group at the 3R-hydroxy position, a 5-oxo group, and an E-configured double bond at C6 . The TBS group enhances stability during synthesis by preventing unwanted side reactions, such as oxidation or isomerization .

Properties

IUPAC Name

methyl 3-[tert-butyl(dimethyl)silyl]oxy-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-oxohept-6-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H42FN3O6SSi/c1-19(2)26-24(16-15-22(34)17-23(18-25(35)38-7)39-41(9,10)29(3,4)5)27(20-11-13-21(30)14-12-20)32-28(31-26)33(6)40(8,36)37/h11-16,19,23H,17-18H2,1-10H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQGVAZIDAZIVGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC(=O)CC(CC(=O)OC)O[Si](C)(C)C(C)(C)C)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H42FN3O6SSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

607.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthesis of the Pyrimidine Derivative

The initial step involves synthesizing the substituted pyrimidine ring bearing the fluorophenyl and isopropyl groups. The process typically employs:

  • Condensation reactions between appropriate amidines or ureas with β-dicarbonyl compounds.
  • Cyclization steps facilitated by acid or base catalysis to form the pyrimidine core.
  • Substituent introduction via nucleophilic aromatic substitution or cross-coupling reactions, such as Suzuki or Stille coupling, to attach the fluorophenyl group.

Research Findings:

  • Patent WO2009128091A2 describes the synthesis of similar pyrimidine derivatives via condensation of 4-fluorophenyl derivatives with pyrimidine precursors, followed by cyclization under reflux conditions in organic solvents like acetonitrile or dimethylformamide (DMF).

Introduction of the Isopropyl and Sulfonylamino Groups

The isopropyl group is introduced through alkylation or substitution reactions on the pyrimidine ring, often using isopropyl halides or Grignard reagents.

The N-methyl-N-methylsulfonylamino group is incorporated via sulfonylation:

  • Sulfonylation of amino groups on the pyrimidine with methylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonylamino substituent.

Key Conditions:

  • Reactions are typically performed at low temperatures (0-5°C) to control selectivity.
  • Excess sulfonyl chloride ensures complete conversion.

Formation of the Ester and Silyl Protection

The esterification step involves attaching the heptanoate chain:

  • Esterification is achieved via activation of the carboxylic acid or acid derivatives, often using carbodiimide coupling agents (e.g., DCC or EDC) in the presence of catalytic DMAP.
  • The tert-butyldimethylsilyloxy protecting group is introduced by reacting the hydroxyl group with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole or pyridine.

Reaction Specifics:

  • The silyl group installation occurs prior to esterification to prevent undesired side reactions.
  • The protecting group stabilizes the hydroxyl during subsequent synthetic steps.

Key Reaction Conditions and Purification

Step Reagents Solvent Temperature Duration Purification Method
Pyrimidine core synthesis Amidines, β-dicarbonyl compounds Acetonitrile, DMF Reflux 12-24 hours Crystallization, chromatography
Sulfonylation Methylsulfonyl chloride Pyridine 0-5°C 2-4 hours Filtration, washing
Esterification DCC, DMAP Dichloromethane Room temperature 4-8 hours Filtration, recrystallization
Silyl protection TBDMSCl Pyridine Room temperature 4-6 hours Filtration, chromatography

Deprotection and Final Purification

The final steps involve:

  • Deprotecting the silyl group using fluoride sources such as tetrabutylammonium fluoride (TBAF) or hydrogen fluoride complexes in controlled conditions.
  • Purification of the final compound is achieved via recrystallization from suitable organic solvents like acetonitrile or isopropanol, often followed by chromatography if necessary.

Research Data:

  • Patent WO2009128091A2 details deprotection using organic solvents and fluoride reagents, emphasizing the importance of temperature control to prevent decomposition.

Additional Considerations

  • Reaction Monitoring: Thin-layer chromatography (TLC), HPLC, and NMR spectroscopy are employed to monitor reaction progress and confirm intermediate purity.
  • Crystallization: The crystalline form of the compound is obtained by slow evaporation from organic solvents such as cyclohexane or acetonitrile, which aids in achieving high purity and suitable polymorphic forms.

Summary of the Preparation Method

Stage Key Reaction Conditions Outcome
Pyrimidine core synthesis Condensation & cyclization Reflux in acetonitrile/DMF Pyrimidine ring with substituents
Sulfonylation Sulfonyl chloride addition 0-5°C in pyridine N-methyl-N-methylsulfonylamino group
Ester formation Carbodiimide coupling Room temp, inert solvent Heptanoate ester linkage
Silyl protection TBDMSCl addition Pyridine, room temp Hydroxyl protected as TBDMS ether
Deprotection Fluoride treatment Controlled temperature Final active compound

Chemical Reactions Analysis

Sodium Borohydride Reduction

Reaction Overview :

  • Reagents : Sodium tetrahydroborate (NaBH₄) in tetrahydrofuran (THF) and methanol.

  • Conditions : Stirred at 5–25°C for 2 hours.

  • Yield : 98% .

Mechanism :
This reaction likely reduces a carbonyl group (e.g., ketone or aldehyde) to an alcohol. The high yield suggests favorable kinetics, enabling efficient conversion of intermediates during the compound’s synthesis.

Reaction with Sodium Salt of N-Methyl Methane Sulphonamide

Reaction Overview :

  • Reagents : Sodium salt of N-methyl methane sulphonamide, dimethylformamide (DMF).

  • Conditions : Stirred at 303 K (30°C) for 1 hour, followed by water addition and filtration.

  • Yield : 95% .

Significance :
This step appears to form the N-methyl-N-methylsulfonylamino group on the pyrimidine ring, a critical feature for biological activity. The reaction proceeds efficiently under mild conditions, highlighting the importance of DMF as a polar aprotic solvent for deprotonation and nucleophilic substitution.

Hydrolysis with NaOH

Reaction Overview :

  • Reagents : NaOH in methanol.

  • Conditions : Stirred at 0°C for 1 hour, then neutralized with CaCl₂.

  • Yield : 89% .

Mechanism :
This reaction hydrolyzes the methyl ester to the corresponding carboxylic acid. The low-temperature protocol minimizes side reactions, and the use of CaCl₂ facilitates product isolation.

Hydrolysis with LiOH

Reaction Overview :

  • Reagents : Lithium hydroxide (LiOH) in THF.

  • Conditions : Stirred for 3 hours at 25°C.

  • Yield : 74% .

Comparison :
While LiOH is a stronger base than NaOH, the lower yield (74% vs. 89%) suggests potential side reactions or incomplete conversion. This highlights the importance of optimizing base strength and reaction times for specific ester hydrolyses.

Calcium Hydroxide Reaction

Reaction Overview :

  • Reagents : Calcium hydroxide (Ca(OH)₂) in THF.

  • Conditions : Stirred at 25°C for 3 hours.

  • Yield : 99% (HPLC purity) .

Notable Features :
This reaction achieves near-complete conversion, likely due to the mild basicity of Ca(OH)₂, which avoids over-hydrolysis or degradation. The high purity indicates robustness under these conditions.

Data Table: Reaction Conditions and Yields

Reaction TypeReagents/ConditionsYieldSource
Sodium BorohydrideNaBH₄, THF/methanol, 5–25°C, 2h98%
N-Methyl SulphonamideDMF, 303 K, 1h95%
NaOH HydrolysisNaOH, methanol, 0°C, 1h89%
LiOH HydrolysisLiOH, THF, 25°C, 3h74%
Ca(OH)₂ ReactionCa(OH)₂, THF, 25°C, 3h99%

Key Observations

  • Base Strength and Temperature : NaOH and LiOH hydrolysis show temperature-dependent reactivity, with NaOH requiring lower temperatures for higher yields.

  • Solvent Effects : DMF facilitates nucleophilic substitution in the pyrimidine ring formation , while THF supports ester hydrolysis .

  • Purity Considerations : Calcium hydroxide reactions achieve higher purity (99%) compared to NaOH (89%) or LiOH (74%), suggesting milder conditions preserve functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its various functional groups make it a versatile building block for organic synthesis.

Biology

In biological research, this compound could be used to study the effects of fluorophenyl and pyrimidinyl groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. The presence of the fluorophenyl group suggests it may have interesting pharmacological properties.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (R,E)-Methyl 3-((tert-butyldimethylsilyl)oxy)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-5-oxohept-6-enoate would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, through its functional groups. The fluorophenyl group may enhance binding affinity to certain targets, while the pyrimidinyl moiety could participate in hydrogen bonding or other interactions .

Comparison with Similar Compounds

Structural Differences :

  • Rosuvastatin calcium : Contains free 3R,5S-dihydroxy groups and a calcium bis-salt carboxylate .
  • Target compound : Methyl ester with a TBS-protected 3R-hydroxy and 5-oxo group.

Physicochemical Properties :

Property Target Compound Rosuvastatin Calcium
Solubility Lipophilic (TBS group) Water-soluble (ionic form)
Stability Stable to oxidation Sensitive to hydrolysis

Biological Activity :
Rosuvastatin calcium inhibits HMG-CoA reductase (IC₅₀ = 11 nM), while the target compound lacks activity due to the ester and TBS groups blocking interaction with the enzyme .

5-Keto Acid Impurity

Structural Differences :

  • Lacks the TBS group and exists as a calcium bis-salt with a free 5-oxo group .

Impact :

  • Reduced therapeutic efficacy; considered a process-related impurity controlled to ≤0.3% in final drug formulations .

Lactone Impurity

Structural Differences :

  • Cyclized into a tetrahydro-2H-pyran-2-one ring, eliminating the carboxylic acid group .

Physicochemical Properties :

  • Higher lipophilicity and lower solubility compared to rosuvastatin calcium.
  • Pharmacologically inactive due to structural distortion .

Stereoisomers (3R,5R and 3S,5R)

Structural Differences :

  • Differ in hydroxyl group configurations at C3 and C5 .

Aldehyde Intermediate

Structural Differences :

  • Shorter chain with an aldehyde group instead of the heptenoate ester .

Methyl 4-(4-Fluorophenyl)-6-Isopropyl-2-(Methylsulfonyl)Pyrimidine-5-Carboxylate

Structural Differences :

  • Simplified pyrimidine carboxylate lacking the heptenoate chain .

Data Tables

Table 1. Structural and Functional Group Comparison

Compound Key Functional Groups Protecting Groups Biological Activity
Target Compound Methyl ester, TBS-ether, 5-oxo, E-double bond TBS None
Rosuvastatin Calcium Carboxylic acid, 3R,5S-dihydroxy, E-double bond None IC₅₀ = 11 nM
5-Keto Acid Impurity 5-Oxo, calcium bis-salt None Inactive

Research Findings

  • Impurity Control : The 5-keto acid and lactone impurities form during side-chain oxidation and cyclization, respectively. Their levels are minimized using optimized reaction conditions (e.g., low-temperature oxidation) .
  • Stereochemical Purity : The TBS group in the target compound prevents hydroxyl group isomerization, ensuring high stereochemical fidelity in subsequent steps .
  • Industrial Scalability : The aldehyde intermediate’s synthesis (70–75% yield) is preferred for large-scale production due to cost-effective reagents .

Biological Activity

Methyl 7-[4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonylamino)pyrimidine-5-yl]-(3R)-3-(tert-butyldimethylsilyloxy)-5-oxo-(6E)-heptanoate is a complex organic compound with potential therapeutic applications. Its structure features a pyrimidine moiety, which is known for its biological significance, particularly in the development of pharmaceuticals targeting various diseases.

Chemical Structure and Properties

The compound has the following chemical formula: C17H20FN3O4SC_{17}H_{20}F_{N_3}O_{4}S and a molecular weight of 381.42 g/mol. The structure includes functional groups that contribute to its biological activity, such as the pyrimidine ring and sulfonamide linkage, which are often associated with enzyme inhibition and receptor modulation.

The biological activity of this compound primarily revolves around its ability to interact with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. The pyrimidine derivative is known to exhibit inhibitory effects on various kinases, which are critical in cancer progression and other diseases.

Biological Activity Data

Research indicates that compounds similar to methyl 7-[4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonylamino)pyrimidine-5-yl] have shown promising results in preclinical studies. Here are some key findings:

Biological Activity Target Effect Reference
Kinase InhibitionDihydrofolate reductase (DHFR)Cytostatic activity
Enzyme ModulationVarious kinasesPotential anti-cancer effects
Antiproliferative EffectsCancer cell linesInhibition of cell growth

Case Studies

  • Anticancer Activity : A study conducted on derivatives of this compound demonstrated significant cytostatic effects against pancreatic cancer cell lines, indicating its potential as an anticancer agent. The mechanism was linked to the inhibition of specific signaling pathways that promote cell proliferation.
  • Kinase Targeting : Research highlighted the compound's ability to inhibit key kinases involved in tumorigenesis. By disrupting these pathways, the compound may hinder cancer cell survival and proliferation.

Research Findings

  • Synthesis and Characterization : The synthesis of methyl 7-[4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonylamino)pyrimidine-5-yl] has been documented, showcasing methods that yield high purity and structural integrity suitable for biological testing .
  • In Vivo Studies : Preliminary in vivo studies have suggested that this compound can effectively reduce tumor size in animal models, further supporting its potential therapeutic use .

Q & A

Q. Q1. What are the key intermediates and synthetic routes for constructing the pyrimidine core in this compound?

The pyrimidine core is synthesized via metal-free, high-yield methods using fluorinated aryl ketones. For example, 4-fluorophenyl and isopropyl substituents are introduced through nucleophilic substitution and cyclocondensation reactions. Key intermediates include 4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonylamino)pyrimidine-5-methanol, which undergoes further functionalization to attach the heptanoate side chain . Reaction optimization (e.g., temperature, solvent polarity) is critical to achieving >80% yields .

Q. Q2. How can the stereochemistry at the 3R position be confirmed during synthesis?

The tert-butyldimethylsilyl (TBS) protecting group is used to stabilize the 3R-hydroxyl moiety. Stereochemical integrity is confirmed via 1H^{1}\text{H} NMR coupling constants (e.g., axial vs. equatorial proton splitting patterns) and chiral HPLC analysis with reference standards. Evidence of racemization can be detected by monitoring diastereomeric ratios during silylation steps .

Q. Q3. What analytical methods are recommended for verifying the fluorophenyl and sulfonamide substituents?

  • 19F^{19}\text{F} NMR (δ ≈ -110 ppm for para-fluorophenyl) and 13C^{13}\text{C} NMR (C-F coupling constants ~245 Hz) confirm fluorophenyl incorporation .
  • Sulfonamide groups are identified via IR (1320–1350 cm1^{-1} for S=O stretching) and HRMS (e.g., [M+H]+^+ with exact mass matching theoretical values within 2 ppm) .

Advanced Research Questions

Q. Q4. How can reaction conditions be optimized to suppress byproducts during the coupling of the pyrimidine and heptanoate moieties?

Byproducts often arise from competing ester hydrolysis or Michael addition side reactions. Optimization strategies include:

  • Using anhydrous DMF as a solvent to minimize hydrolysis.
  • Employing low temperatures (-20°C) and stoichiometric Hünig’s base to control nucleophilicity during coupling .
  • Monitoring reaction progress via inline FTIR to detect carbonyl intermediates and adjust reagent addition rates .

Q. Q5. What mechanistic insights explain the E-selectivity in the 6E double bond of the heptanoate chain?

The E-configuration is thermodynamically favored due to steric hindrance between the TBS-protected hydroxyl group and the pyrimidine ring. Computational studies (DFT) suggest a 5.2 kcal/mol energy difference between E and Z isomers. Experimental validation via NOESY NMR (absence of cross-peaks between vinyl protons and the pyrimidine) confirms the E geometry .

Q. Q6. How should discrepancies between theoretical and observed HRMS data be resolved?

Discrepancies >3 ppm may indicate:

  • Isotopic impurities (e.g., 13C^{13}\text{C} or 34S^{34}\text{S} contributions).
  • In-source fragmentation (e.g., loss of TBS groups during ionization).
  • Resolution: Use high-resolution MALDI-TOF with matrix-matched calibration and compare fragmentation patterns with synthetic analogs .

Q. Q7. What strategies mitigate challenges in purifying the final compound due to its hydrophobicity?

  • Employ reverse-phase HPLC with a C18 column and isocratic elution (acetonitrile/water, 70:30).
  • Add 0.1% formic acid to improve peak symmetry and resolution.
  • For crystallization trials, use mixed solvents (e.g., hexane/ethyl acetate) to exploit differential solubility of hydrophobic moieties .

Methodological Considerations for Data Interpretation

Q. Q8. How can non-covalent interactions influence the compound’s reactivity in catalytic systems?

The sulfonamide group participates in hydrogen bonding with protic solvents (e.g., methanol), altering reaction kinetics. For example, in Pd-catalyzed couplings, polar solvents increase sulfonamide coordination to the metal center, reducing catalytic turnover. Solvent screening (e.g., THF vs. DMSO) and 1H^{1}\text{H} NMR titration studies can quantify these effects .

Q. Q9. What experimental designs are effective for studying oxidative stability of the TBS-protected hydroxyl group?

  • Accelerated stability studies: Expose the compound to 40°C/75% RH for 14 days and monitor TBS deprotection via LC-MS.
  • Oxidative stressors: Add 0.1% H2_2O2_2 and track peroxide-mediated cleavage using 29Si^{29}\text{Si} NMR to detect silanol byproducts .

Q. Q10. How can flow chemistry improve scalability of the pyrimidine synthesis step?

Continuous-flow reactors enhance heat/mass transfer for exothermic cyclocondensation steps. Key parameters:

  • Residence time: 15–20 min at 80°C.
  • Catalyst immobilization: Polystyrene-supported ZnCl2_2 reduces metal leaching and enables >90% conversion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.